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molecular formula C7H11NO2 B015815 Ethyl 2-cyano-2-methylpropanoate CAS No. 1572-98-1

Ethyl 2-cyano-2-methylpropanoate

Cat. No. B015815
M. Wt: 141.17 g/mol
InChI Key: FYGRPGOHQCPZCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07517873B2

Procedure details

A mixture of 10 g of Raney-nickel 2800 was transferred to a 500 mL hydrogenation vessel and washed three times with 40 mL of methanol. Then, 180 mL of methanol and 25.0 g (0.177 mole) of 2-cyano-2-methylpropanoic acid ethyl ester was added and the mixture agitated on a Paar hydrogenator under a 50 psi atmosphere of hydrogen for 24 hours. The mixture was filtered through Celite, washing the filter pad with methanol, and then concentrated under reduced pressure to give 21.98 g of 3-amino-2,2-dimethyl-propanoic acid methyl ester, which was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
180 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:10])[C:5]([C:8]#[N:9])([CH3:7])[CH3:6])C.[H][H]>[Ni].CO>[CH3:1][O:3][C:4](=[O:10])[C:5]([CH3:7])([CH3:6])[CH2:8][NH2:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
10 g
Type
catalyst
Smiles
[Ni]
Step Three
Name
Quantity
25 g
Type
reactant
Smiles
C(C)OC(C(C)(C)C#N)=O
Name
Quantity
180 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was transferred to a 500 mL hydrogenation vessel
WASH
Type
WASH
Details
washed three times with 40 mL of methanol
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
WASH
Type
WASH
Details
washing the filter pad with methanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(C(CN)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 21.98 g
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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